Epoxideoxycorticosterone acetate

Steroid Chemistry Epoxide Reactivity Nucleophilic Ring-Opening

Epoxideoxycorticosterone acetate (CAS 21853-83-8), systematically named 16α,17α-epoxy-3,20-dioxopregn-4-en-21-yl acetate, is a synthetic corticosteroid hormone belonging to the delta-4-3-ketosteroid class. The compound is characterized by a 16α,17α-epoxide bridge that introduces conformational rigidity into the steroid D-ring, distinguishing it from the endogenous mineralocorticoid precursor deoxycorticosterone (DOC) and its acetate ester DOCA.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
CAS No. 21853-83-8
Cat. No. B1207496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxideoxycorticosterone acetate
CAS21853-83-8
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C
InChIInChI=1S/C23H30O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h10,16-18,20H,4-9,11-12H2,1-3H3/t16-,17+,18+,20-,21+,22+,23-/m1/s1
InChIKeyQZHWBQCNOKNTPO-UIHBBMEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxideoxycorticosterone Acetate (CAS 21853-83-8): Chemical Identity and Structural Classification for Research Procurement


Epoxideoxycorticosterone acetate (CAS 21853-83-8), systematically named 16α,17α-epoxy-3,20-dioxopregn-4-en-21-yl acetate, is a synthetic corticosteroid hormone belonging to the delta-4-3-ketosteroid class [1]. The compound is characterized by a 16α,17α-epoxide bridge that introduces conformational rigidity into the steroid D-ring, distinguishing it from the endogenous mineralocorticoid precursor deoxycorticosterone (DOC) and its acetate ester DOCA [2]. Classified as a corticosteroid hormone in the ChEBI ontology (CHEBI:34170) and registered under KEGG Compound ID C14651, this compound has been investigated for its effects on aldosterone secretion and as a synthetic intermediate in corticosteroid chemistry [3][4].

Why Deoxycorticosterone Acetate or 16,17-Epoxyprogesterone Cannot Simply Replace Epoxideoxycorticosterone Acetate in Research Protocols


Epoxideoxycorticosterone acetate cannot be interchanged with deoxycorticosterone acetate (DOCA) or 16α,17α-epoxyprogesterone because the combination of the 16α,17α-epoxide bridge and the 21-acetoxy substituent creates a pharmacophore distinct from either parent structure [1]. Literature on delta-4-3-ketosteroid epoxide derivatives has shown that the presence of the 16α,17α-epoxy group fundamentally alters the stereoelectronic properties and reactivity of ring D, leading to divergent chemical behavior in nucleophilic ring-opening reactions compared to non-epoxidized analogs . Moreover, early pharmacological studies demonstrated that among 16α,17α-epoxy derivatives lacking oxygen-containing substituents on the lateral chain at C-22, selected steroids exhibited stimulation of aldosterone secretion — an activity profile not shared by the corresponding non-epoxidized deoxycorticosterone derivatives [2]. These structure-activity differences mean that substituting a non-epoxidized or differently substituted analog can produce qualitatively different experimental outcomes.

Quantitative Differentiation Evidence for Epoxideoxycorticosterone Acetate (CAS 21853-83-8) Versus Structural Analogs


Distinct Reactivity with Nitrogen Nucleophiles: Epoxide Ring-Opening Yields Non-Rearranged Products Unlike 3β-Acetoxy-16α,17α-epoxypregn-5-en-20-one

When reacted with sodium azide under identical conditions, 21-acetoxy-16α,17α-epoxypregn-4-ene-3,20-dione (the target compound) yields an azido derivative with a non-rearranged ring D, whereas the related 3β-acetoxy-16α,17α-epoxypregn-5-en-20-one undergoes ring D rearrangement to a six-membered ring, yielding a single product in high yield . This divergent reactivity is attributed to the steric hindrance imposed by the 21-acetoxy group and the electronic influence of the 4-ene-3,20-dione system, which alter the course of epoxide opening compared to the 5-en-3β-ol analog.

Steroid Chemistry Epoxide Reactivity Nucleophilic Ring-Opening

Aldosterone Secretion Stimulation: 16α,17α-Epoxy Derivatives Activate Mineralocorticoid Pathways Distinguishable from Non-Epoxidized DOCA

In a study of delta-4-3-ketosteroids, 16α,17α-epoxy derivatives lacking oxygen-containing substituents on the lateral chain at C-22 were found to stimulate aldosterone secretion, whereas non-epoxidized deoxycorticosterone derivatives did not produce the same effect [1]. This indicates that the epoxide bridge at the 16,17-position confers a unique pharmacological profile in adrenal function modulation that is absent in DOCA.

Adrenal Steroidogenesis Aldosterone Secretion Mineralocorticoid Pharmacology

Structural Rigidity from 16α,17α-Epoxide Bridge: Conformational Differentiation from Deoxycorticosterone Acetate

The 16α,17α-epoxide bridge in the target compound restricts conformational freedom of ring D compared to deoxycorticosterone acetate (DOCA, CAS 56-47-3), which possesses a freely rotating 17β-hydroxyacetyl side chain without ring constraint. In DOCA, the D-ring adopts a flexible 17β-side-chain orientation with a molecular weight of 372.5 g/mol and the 21-acetoxy group on a non-epoxidized pregnane skeleton [1]. The target compound (MW 386.5 g/mol) has a rigidified ring D with the epoxide oxygen bridging C16 and C17, fundamentally altering the three-dimensional presentation of the 21-acetoxyacetyl pharmacophore [2]. This conformational restriction has been noted in analog studies to influence receptor binding selectivity, though direct comparative binding data for this exact compound versus DOCA at mineralocorticoid receptors remains absent in the published literature.

Steroid Conformation Structure-Activity Relationship Molecular Rigidity

Divergent Synthetic Accessibility: Target Compound Requires Specialized Androsta-4,9-diene-3,17-dione Route Not Applicable to 11β-Hydroxy Analogs

The synthesis of 16α,17α-epoxycorticosterone acetate (closely related to the target compound) has been achieved via an efficient route from androsta-4,9-diene-3,17-dione through 17α-ethynylandrost-4-ene-11β,17β-diol-3-one [1]. This synthetic pathway is distinct from that used for 16α,17-epoxycorticosterone 21-acetate (CAS 112529-49-4), which contains an 11β-hydroxy group (MW 402.5 g/mol, C23H30O6) and requires a different starting material and hydroxylation strategy [2]. The absence of the 11β-hydroxy group in the target compound (MW 386.5 g/mol) simplifies protection/deprotection chemistry but also eliminates hydrogen-bonding potential at the 11-position, which is crucial for glucocorticoid receptor binding.

Steroid Synthesis Corticosteroid Intermediates Synthetic Methodology

Categorization as 11-Deoxy-Corticosteroid: Distinct Subclass Differentiation from 11-Oxygenated Epoxy Steroids

Epoxideoxycorticosterone acetate is classified by the ChEBI ontology (CHEBI:34170) and KEGG (C14651) as a corticosteroid hormone, specifically falling within the 11-deoxy series (lacking an oxygen functionality at C11) [1]. This places it in a distinct subclass from compounds such as 16α,17-epoxycorticosterone 21-acetate (CAS 112529-49-4), which features an 11β-hydroxy group and is classified as an impurity in corticosterone synthesis [2]. The 11-deoxy subclass is notable for its inability to directly bind the 11β-hydroxysteroid dehydrogenase enzyme system, meaning it cannot be interconverted between active and inactive forms in the same manner as 11-oxygenated corticosteroids.

Corticosteroid Classification 11-Deoxy Series ChEBI Ontology

Physical Property Differentiation: Density, Boiling Point, and Molecular Descriptors Versus Deoxycorticosterone Acetate

The target compound exhibits computed physicochemical properties that differ from deoxycorticosterone acetate (DOCA): density of 1.23 g/cm³ vs. DOCA's 1.14 g/cm³ (computed), and boiling point of 523 °C at 760 mmHg vs. DOCA's 487.2 °C at 760 mmHg [1]. The epoxide oxygen contributes to a higher polar surface area (PSA: 72.97 Ų) compared to DOCA (PSA: 60.44 Ų), and the LogP of 3.40 indicates moderately higher lipophilicity than DOCA (LogP ~3.08). These differences have implications for chromatographic retention behavior and solubility in organic solvent systems used during purification.

Physicochemical Properties Formulation Science Analytical Chemistry

Validated Application Scenarios for Epoxideoxycorticosterone Acetate (CAS 21853-83-8) in Research and Industrial Settings


Synthesis of Non-Rearranged Ring D Azido-Corticosteroid Intermediates

For medicinal chemistry programs requiring corticosteroid analogs with an intact five-membered ring D following nucleophilic substitution, Epoxideoxycorticosterone acetate is the necessary precursor. The published sodium azide reaction shows that this specific 16α,17α-epoxide yields a non-rearranged azido derivative, whereas the 3β-acetoxy-5-ene analog undergoes ring expansion . This selectivity is critical for synthesizing 16α-azido-17α-hydroxy or 16α-amino-17α-hydroxy corticoid derivatives while preserving the natural D-ring architecture.

Mineralocorticoid Pathway Activation Studies in Adrenal Pharmacology

When investigating aldosterone secretion modulation in adrenal tissue preparations, Epoxideoxycorticosterone acetate, as a member of the 16α,17α-epoxy delta-4-3-ketosteroid series, provides a tool for probing the role of the epoxide pharmacophore . Unlike DOCA, which does not stimulate aldosterone secretion in the same assay system, the epoxidized structure produces a measurable aldosterone secretory response, enabling dissection of structure-activity relationships in mineralocorticoid biosynthesis.

11-Deoxy Corticosteroid Reference Standard for Analytical Method Development

As an 11-deoxy corticosteroid, Epoxideoxycorticosterone acetate serves as a chromatographic reference standard for distinguishing 11-deoxy from 11-oxygenated corticosteroid impurities in pharmaceutical analysis . Its distinct retention characteristics (derived from PSA: 72.97 Ų and LogP: 3.40) provide a calibration point that is not achievable with 11β-hydroxy analogs such as 16α,17-epoxycorticosterone 21-acetate . Sigma-Aldrich lists this compound as product PH009912 (AldrichCPR) for research use, confirming its availability as a characterized reference material .

Steroid Epoxide Reactivity Studies in Synthetic Methodology Development

The differential reactivity of the 16α,17α-epoxide in Epoxideoxycorticosterone acetate toward nitrogen nucleophiles — producing a mixture of three products under sodium azide conditions, in contrast to the single high-yield product from the 5-ene analog — makes this compound uniquely informative for mechanistic studies on steroidal epoxide opening . The steric hindrance imposed by the 21-acetoxy group and the electronic effects of the 4-ene-3,20-dione system provide a model system for studying regioselectivity and stereoselectivity in hindered epoxide reactions.

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